REACTION_CXSMILES
|
CC1ON=CC=1C([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:14][CH:15]=1)=O.[CH3:20][C:21]1[O:25][N:24]=[CH:23][C:22]=1[C:26]([OH:28])=[O:27]>>[F:17][C:16]([F:18])([F:19])[C:13]1[CH:14]=[CH:15][C:10]([NH2:9])=[CH:11][CH:12]=1.[CH3:20][C:21]1[O:25][N:24]=[CH:23][C:22]=1[C:26]([OH:28])=[O:27]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NO1)C(=O)NC=2C=CC(=CC2)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NO1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(N)C=C1)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NO1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |